

1-(5-(Benzylxy)-2-hydroxy-3-nitrophenyl)ethanone molecular structure and formula

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Compound of Interest

Compound Name: 1-(5-(Benzylxy)-2-hydroxy-3-nitrophenyl)ethanone

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An In-depth Technical Guide to 1-(5-(Benzylxy)-2-hydroxy-3-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of **1-(5-(Benzylxy)-2-hydroxy-3-nitrophenyl)ethanone**. This compound is a key intermediate in the synthesis of various pharmaceutical agents, most notably Olodaterol, a long-acting β_2 -adrenoceptor agonist used in the management of chronic obstructive pulmonary disease (COPD).^{[1][2][3]} This guide details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its relevance in drug discovery by outlining the β_2 -adrenergic signaling pathway, a critical target in respiratory medicine.

Molecular Structure and Chemical Identity

1-(5-(Benzylxy)-2-hydroxy-3-nitrophenyl)ethanone is an aromatic ketone characterized by a substituted phenyl ring. The core structure consists of an ethanone group attached to a

phenyl ring which is further substituted with a benzyloxy, a hydroxyl, and a nitro group at positions 5, 2, and 3, respectively.

The molecular formula of the compound is $C_{15}H_{13}NO_5$.^[1] Its structure is confirmed by various spectroscopic techniques. The canonical SMILES representation of the molecule is CC(=O)C1=C(C(=CC(=C1)OCC2=CC=CC=C2)--INVALID-LINK--[O-])O.^[1]

Table 1: Chemical Identifiers and Properties

Property	Value	Reference
IUPAC Name	1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone	[1]
CAS Number	861841-94-3	[1]
Molecular Formula	$C_{15}H_{13}NO_5$	[1]
Molecular Weight	287.27 g/mol	[1]
Canonical SMILES	<chem>CC(=O)C1=C(C(=CC(=C1)OC2=CC=CC=C2)--INVALID-LINK--[O-])O</chem>	[1]
Boiling Point	400.3 °C at 760 mmHg	[4]
Density	1.33 g/cm ³	[4]
Solubility	Soluble in Chloroform, Dichloromethane (DCM), and Ethyl Acetate.	[3]

Experimental Data

Spectroscopic Data

- Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of key functional groups can be identified by their characteristic absorption bands. The carbonyl (C=O) stretch of the ethanone group is typically observed around 1700 cm^{-1} , and the asymmetric stretch of the nitro (NO_2) group appears at approximately 1520 cm^{-1} .^[1]

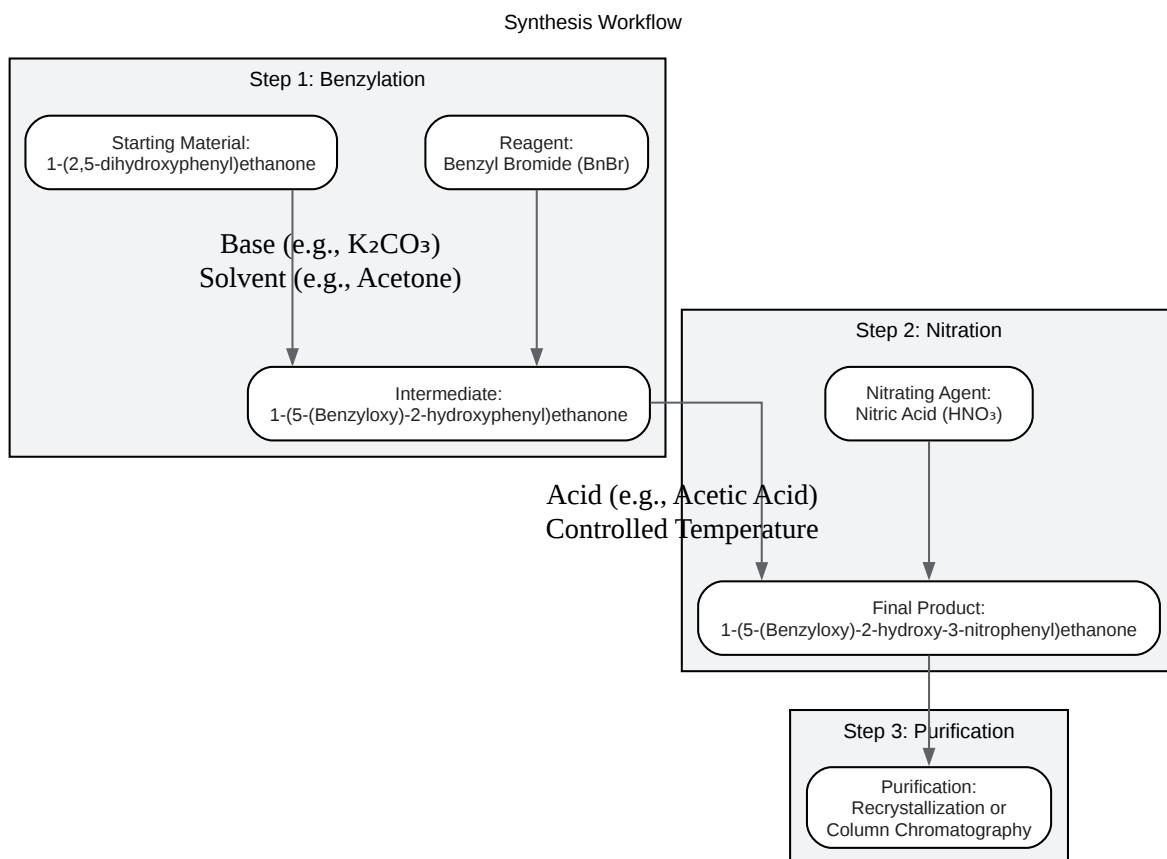
- High-Resolution Mass Spectrometry (HRMS): HRMS data confirms the molecular formula of the compound. The theoretical m/z for the protonated molecule $[M+H]^+$ is 288.0874.[1]

While NMR spectroscopy is a crucial technique for structure elucidation, specific chemical shift data for **1-(5-(BenzylOxy)-2-hydroxy-3-nitrophenyl)ethanone** were not available in the searched literature.

Synthesis Protocol

The synthesis of **1-(5-(BenzylOxy)-2-hydroxy-3-nitrophenyl)ethanone** is a multi-step process that involves the protection of a hydroxyl group, followed by a regioselective nitration. A general experimental protocol is outlined below.

Experimental Workflow for the Synthesis of **1-(5-(BenzylOxy)-2-hydroxy-3-nitrophenyl)ethanone**



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Caption: A three-step synthesis process for **1-(5-(BenzylOxy)-2-hydroxy-3-nitrophenyl)ethanone**.

Detailed Methodology:

- Step 1: Benzylation of 1-(2,5-dihydroxyphenyl)ethanone.
 - To a solution of 1-(2,5-dihydroxyphenyl)ethanone in a suitable solvent such as acetone, an equimolar amount of benzyl bromide is added.

- A base, typically potassium carbonate, is added to facilitate the reaction.
- The reaction mixture is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC).
- Upon completion, the reaction mixture is worked up by filtering the solid and evaporating the solvent. The crude product, 1-(5-(benzyloxy)-2-hydroxyphenyl)ethanone, is then purified.

- Step 2: Regioselective Nitration.
 - The intermediate from Step 1 is dissolved in a suitable acid, such as glacial acetic acid.
 - The solution is cooled to a low temperature (e.g., 0-5 °C).
 - A nitrating agent, typically nitric acid, is added dropwise while maintaining the low temperature to control the exothermic reaction and ensure regioselectivity.
 - The reaction is stirred for a specified time until completion.
- Step 3: Purification of the Final Product.
 - The reaction mixture is poured into ice-water to precipitate the crude product.
 - The solid is collected by filtration and washed with water.
 - The crude **1-(5-(BenzylOxy)-2-hydroxy-3-nitrophenyl)ethanone** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

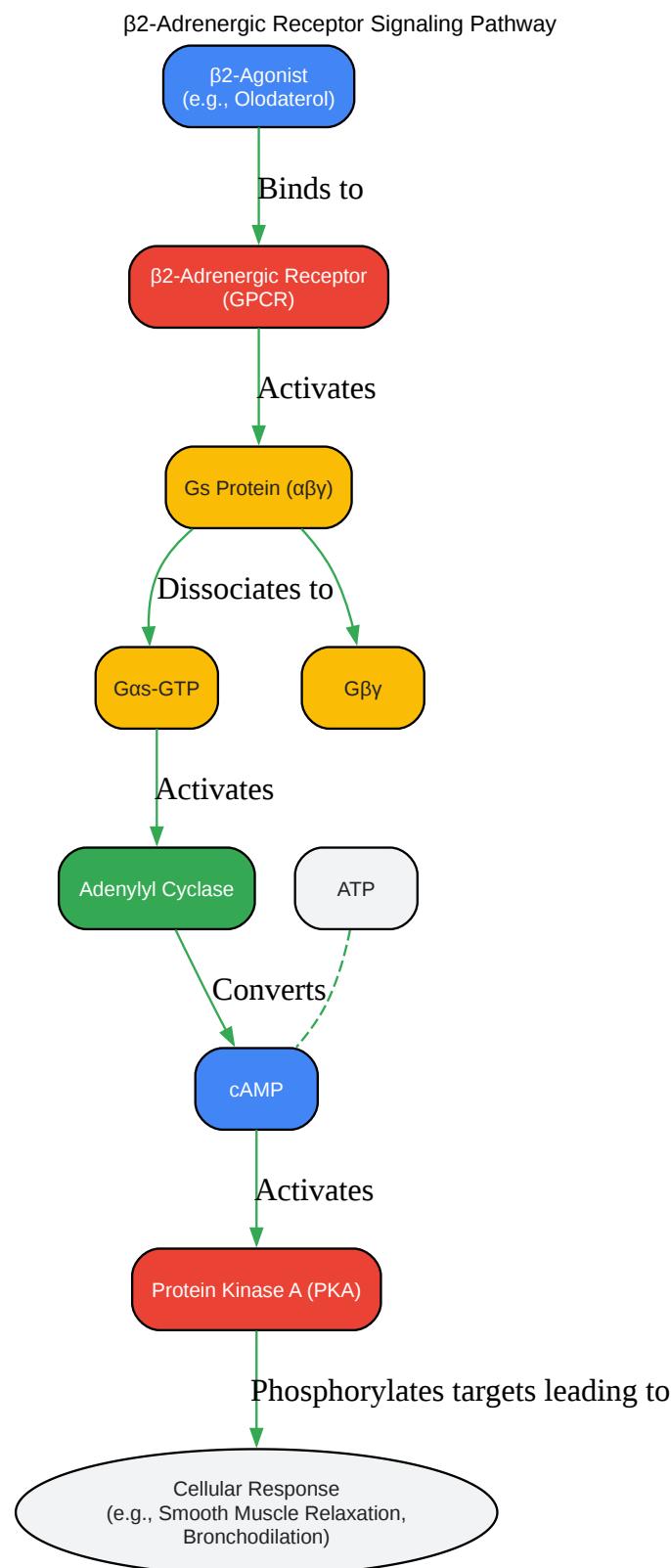
Role in Drug Discovery: The $\beta 2$ -Adrenergic Signaling Pathway

1-(5-(BenzylOxy)-2-hydroxy-3-nitrophenyl)ethanone is a crucial intermediate in the synthesis of Olodaterol, a potent and long-acting $\beta 2$ -adrenoceptor agonist.[1][2][3] $\beta 2$ -adrenoceptors are G-protein coupled receptors (GPCRs) predominantly found in the smooth

muscle of the airways. Their activation leads to bronchodilation, making them a primary target for the treatment of respiratory diseases like COPD and asthma.

The canonical signaling pathway initiated by the activation of the $\beta 2$ -adrenoceptor is detailed below.

Canonical $\beta 2$ -Adrenergic Receptor Signaling Pathway



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Caption: Activation of the β 2-adrenergic receptor leads to bronchodilation via the Gs-cAMP-PKA pathway.

Pathway Description:

- Ligand Binding: A β 2-agonist, such as Olodaterol, binds to the extracellular domain of the β 2-adrenergic receptor.
- G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric Gs protein. The G α s subunit exchanges GDP for GTP.
- G-Protein Dissociation: The activated G α s-GTP subunit dissociates from the G β γ dimer.
- Adenylyl Cyclase Activation: The G α s-GTP subunit binds to and activates the enzyme adenylyl cyclase.
- cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger.
- Protein Kinase A Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of its catalytic subunits.
- Cellular Response: The active PKA phosphorylates various downstream targets within the cell, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation, resulting in bronchodilation.

Conclusion

1-(5-(BenzylOxy)-2-hydroxy-3-nitrophenyl)ethanone is a well-characterized chemical intermediate with significant importance in medicinal chemistry and drug development. Its molecular structure and functional groups make it a versatile precursor for the synthesis of complex pharmaceutical molecules. Its role in the synthesis of the β 2-agonist Olodaterol highlights its relevance in the development of treatments for respiratory diseases. This guide provides essential technical information for researchers and scientists working with this compound and in the broader field of drug discovery targeting the β 2-adrenergic signaling pathway. Further research could focus on exploring novel synthetic routes to improve yield and

efficiency, as well as investigating other potential pharmacological applications of this molecule and its derivatives.

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